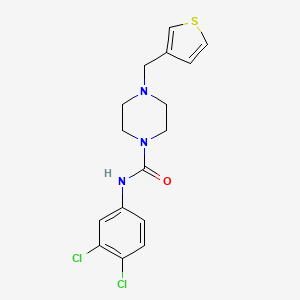
N-(2-chlorobenzyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBP and has been studied extensively for its biochemical and physiological effects. In
Applications De Recherche Scientifique
CBP has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, CBP has been found to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, CBP has been identified as a potential lead compound for the development of new drugs that target the central nervous system. In neuroscience, CBP has been shown to have a significant impact on the dopaminergic and serotonergic systems, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
Mécanisme D'action
The mechanism of action of CBP is not fully understood. However, studies have shown that CBP interacts with various receptors in the brain, including dopamine and serotonin receptors. CBP has been found to modulate the release of these neurotransmitters, leading to changes in their levels in the brain. CBP has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of dopamine and serotonin.
Biochemical and Physiological Effects:
CBP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CBP exhibits potent antitumor activity against various cancer cell lines. CBP has also been shown to have a significant impact on the dopaminergic and serotonergic systems, leading to changes in behavior and mood. CBP has been found to modulate the release of these neurotransmitters, leading to changes in their levels in the brain. CBP has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
CBP has several advantages for lab experiments. It exhibits potent activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. CBP also has a significant impact on the dopaminergic and serotonergic systems, making it a potential candidate for the treatment of neurological disorders. However, CBP has several limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. CBP is also a relatively new compound, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for the study of CBP. One potential direction is the development of new anticancer drugs based on CBP. Another potential direction is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and depression. The mechanism of action of CBP is not fully understood, and further studies are needed to elucidate its mode of action. The safety profile of CBP also needs to be established, and further studies are needed to determine its toxicity and pharmacokinetics.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O/c1-2-17-7-8-23-21(13-17)24(20(14-27)16-28-23)30-11-9-18(10-12-30)25(31)29-15-19-5-3-4-6-22(19)26/h3-8,13,16,18H,2,9-12,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFYCZIAXNHGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3404499.png)
![Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404503.png)
![2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-benzylacetamide](/img/structure/B3404510.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3404516.png)
![4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B3404518.png)
![N-(4-bromophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B3404526.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404550.png)

![1-[3-(3-methoxyphenoxy)pyrazin-2-yl]-N-[3-(methylthio)phenyl]piperidine-4-carboxamide](/img/structure/B3404563.png)
![N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404564.png)


![1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B3404584.png)
